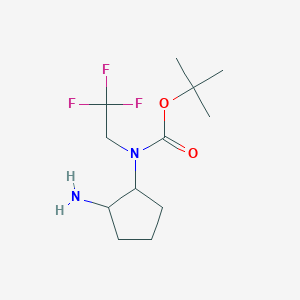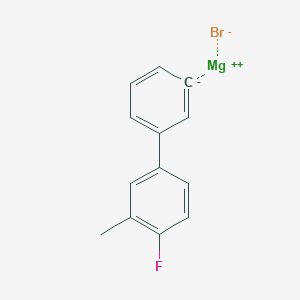
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a fluorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with a magnesium halide, such as magnesium bromide. This reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
Types of Reactions
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and intermediates.
作用机制
The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This compound can interact with various molecular targets, including nucleophiles and electrophiles, through its aromatic ring and magnesium center.
相似化合物的比较
Similar Compounds
- Magnesium;1-fluoro-2-methylbenzene;bromide
- Magnesium;1-fluoro-4-phenylbenzene;bromide
- Magnesium;2-methyl-4-phenylbenzene;bromide
Uniqueness
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents with the magnesium center makes it a versatile reagent in organic synthesis.
属性
分子式 |
C13H10BrFMg |
|---|---|
分子量 |
289.43 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XXZNLAKWJTZENT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
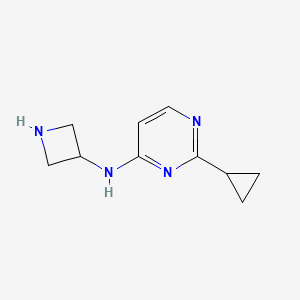

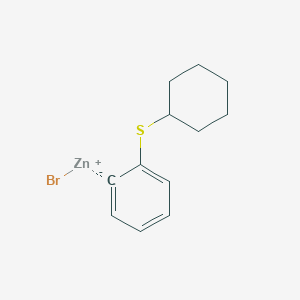
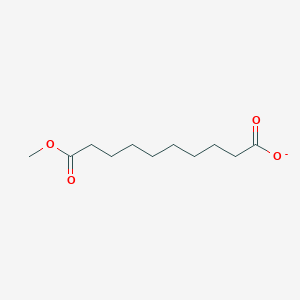
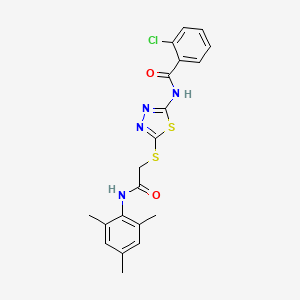
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
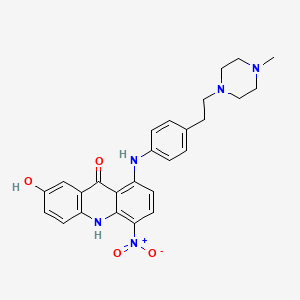

![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
